molecular formula C11H9N3O2 B8744603 Phenyl pyrimidin-4-ylcarbamate

Phenyl pyrimidin-4-ylcarbamate

Cat. No.: B8744603
M. Wt: 215.21 g/mol
InChI Key: LQVWFQLFMRVJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl pyrimidin-4-ylcarbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for the development of novel therapeutic agents. Its structure, incorporating both pyrimidine and carbamate functionalities, is commonly found in molecules designed to interact with critical biological targets. Researchers can leverage this compound as a versatile building block for synthesizing more complex derivatives. Compounds featuring a phenyl-pyrimidine core have demonstrated substantial research value in oncology. For instance, analogous structures have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, showing efficacy against cell lines such as cholangiocarcinoma . Furthermore, the pyrimidine pharmacore is a prevalent feature in several cytotoxic drugs and is actively investigated for inhibiting other targets like kinesin spindle protein (KSP), which leads to mitotic arrest and apoptosis in proliferating tumor cells . Beyond oncology, pyrimidine-based structures are prominent in neurodegenerative disease research. They are explored as multi-target-directed ligands (MTDLs) for Alzheimer's disease, with some derivatives exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to prevent amyloid-beta (Aβ) aggregation . The carbamate group itself is a common motif in drug design, contributing to metabolic stability and influencing the pharmacokinetic properties of a molecule. As a supplier, we provide this compound to the scientific community to support these vital areas of investigation. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

phenyl N-pyrimidin-4-ylcarbamate

InChI

InChI=1S/C11H9N3O2/c15-11(14-10-6-7-12-8-13-10)16-9-4-2-1-3-5-9/h1-8H,(H,12,13,14,15)

InChI Key

LQVWFQLFMRVJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenyl Pyrimidin 4 Ylcarbamate

Retrosynthetic Analysis and Precursor Chemistry for Phenyl pyrimidin-4-ylcarbamate

A retrosynthetic approach to this compound logically disconnects the molecule at the carbamate (B1207046) linkage. This bond is formed between the nitrogen atom of the pyrimidine (B1678525) ring and the carbonyl carbon of the phenyl carbamate group. This analysis identifies two key precursors: Pyrimidin-4-ylamine and an activated phenyl carbamate reagent, such as phenyl chloroformate.

Synthesis of Pyrimidin-4-ylamines and Derivatives

The pyrimidine core is a fundamental heterocycle in numerous bioactive compounds. Its synthesis can be achieved through various cyclocondensation reactions. advancechemjournal.com A common and versatile method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. advancechemjournal.com To obtain the requisite Pyrimidin-4-ylamine, specific strategies are employed.

One of the most established routes is the Principal Synthesis, which involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. advancechemjournal.com Variations of this approach allow for the introduction of different substituents onto the pyrimidine ring.

Modern synthetic methods have expanded the toolkit for pyrimidine synthesis. These include:

Three-component reactions: Zinc chloride (ZnCl2)-catalyzed reactions of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provide a single-step route to various pyrimidine derivatives. organic-chemistry.org

Microwave-assisted synthesis: The cyclocondensation of β-keto esters and amidines can be significantly accelerated using ultrasound or microwave irradiation, often leading to higher yields. organic-chemistry.orgmdpi.com

Catalytic approaches: Iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a sustainable pathway through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

The synthesis of the direct precursor, pyrimidin-4-amine, often starts from more readily available pyrimidines, such as those bearing a leaving group (e.g., a halogen) at the 4-position, which can then be displaced by an amino group via nucleophilic aromatic substitution.

Table 1: Selected Synthetic Methods for Pyrimidine Derivatives

Method Key Reagents Catalyst/Conditions Product Type
Principal Synthesis 1,3-Dicarbonyl compounds, Amidines Base or Acid Substituted Pyrimidines
Three-Component Coupling Enamines, Orthoformates, Ammonium Acetate ZnCl2 4,5-Disubstituted Pyrimidines organic-chemistry.org
Annulation Reaction Amidines, Ketones, N,N-dimethylaminoethanol Oxidative Polysubstituted Pyrimidines mdpi.com

Preparation of Activated Phenyl Carbamate Reagents

The formation of the carbamate linkage requires an electrophilic carbonyl source that can react with the amine. Phenyl chloroformate is the most common and commercially available reagent for this purpose. acs.orgprepchem.com It provides an activated carbonyl group that is highly susceptible to nucleophilic attack.

Alternatively, other activated carbonate reagents can be employed. Mixed carbonates, such as p-nitrophenyl (PNP) carbonates, are frequently used for preparing a wide range of carbamates. acs.orgnih.gov These are typically synthesized by treating p-nitrophenyl chloroformate with the desired alcohol in the presence of a base. acs.orgnih.gov The p-nitrophenoxy group is an excellent leaving group, facilitating the subsequent reaction with an amine.

Another approach involves the use of reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which is stable and can be easily prepared from inexpensive starting materials. acs.orgnih.gov These reagents serve as effective phenoxycarbonylating agents for amines. acs.orgnih.gov

Table 2: Common Reagents for Phenyl Carbamate Synthesis

Reagent Structure Preparation/Source
Phenyl Chloroformate C6H5OCOCl Commercially available
p-Nitrophenyl Carbonate C6H5O(CO)O-p-NO2-C6H4 Reaction of p-nitrophenyl chloroformate with phenol (B47542) acs.orgnih.gov

Classical Synthetic Routes for this compound

The assembly of this compound from its precursors is typically achieved through well-established reaction mechanisms, primarily involving nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Strategies at the Pyrimidine Core

The core reaction for forming this compound is the nucleophilic acyl substitution between Pyrimidin-4-ylamine and an activated phenyl carbamate reagent. libretexts.orgyoutube.com In this reaction, the exocyclic amino group of the pyrimidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the reagent, such as phenyl chloroformate. youtube.com

The reaction mechanism proceeds through a tetrahedral intermediate. The attack of the amine on the carbonyl carbon breaks the C=O pi bond, with the electrons moving to the oxygen atom. Subsequently, the carbonyl group reforms by expelling the leaving group (e.g., chloride). A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. prepchem.com

A direct analogy is the synthesis of phenyl N-(4-pyridazinyl)carbamate, where 4-aminopyridazine (B156604) is reacted with phenyl chloroformate in tetrahydrofuran (B95107) (THF) in the presence of triethylamine. prepchem.com The reaction is typically performed at a low temperature (0 °C) initially and then allowed to warm to room temperature. prepchem.com

Reaction Scheme:

Reactants: Pyrimidin-4-ylamine, Phenyl Chloroformate

Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM)

Base: Triethylamine, Pyridine

Product: this compound

Condensation Reactions Involving Pyrimidine Intermediates

The formation of the carbamate can also be viewed as a condensation reaction, where the two precursor molecules join with the elimination of a small molecule like HCl. nih.gov This terminology is often used interchangeably with nucleophilic acyl substitution in this context.

Furthermore, condensation reactions are central to the synthesis of the pyrimidine intermediates themselves. For instance, a single-step protocol for synthesizing pyrimidine derivatives involves the direct condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process is initiated by activating the amide with an agent like trifluoromethanesulfonic anhydride, followed by nucleophilic addition of the nitrile and subsequent cyclization. nih.gov While not a direct route to the final product, these condensation strategies are crucial for preparing the necessary substituted pyrimidine precursors.

Advanced Synthetic Techniques and Catalytic Processes for this compound

While classical methods are robust, modern organic synthesis seeks more efficient, milder, and environmentally benign alternatives. For carbamate synthesis, several advanced techniques have been developed.

One innovative approach is the iron(II) bromide-catalyzed oxidative cross-coupling of phenols with formamides. tandfonline.com This method provides a direct route to phenylcarbamates by forming the C-O and N-C=O bonds in a coordinated fashion, avoiding the use of phosgene-derived reagents like chloroformates. tandfonline.com This represents a significant advancement in carbamate synthesis, offering a potentially greener and more atom-economical pathway.

Transition Metal-Catalyzed Coupling Reactions in Compound Assembly

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound, several transition metal-catalyzed reactions could be envisaged for its assembly, primarily focusing on the formation of the crucial C-N and C-O bonds.

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a plausible approach involves the coupling of a pyrimidine derivative with a phenylcarbamate precursor. One notable study demonstrated the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. This methodology was successfully applied to the synthesis of a carbamate derivative from 2,4-dimethoxy-5-chloropyrimidine, showcasing the potential of palladium catalysis in constructing pyrimidinyl carbamates organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net. While not a direct synthesis of this compound, this highlights a viable synthetic strategy.

Copper-catalyzed reactions also offer a powerful alternative for the formation of C-N bonds. The Chan-Lam coupling, for example, enables the formation of C-N bonds between arylboronic acids and N-nucleophiles under mild conditions, often in the presence of a copper catalyst nih.gov. This could be adapted for the synthesis of this compound by coupling a pyrimidinylboronic acid with phenyl carbamate or a related nitrogen-containing precursor. Copper-catalyzed cross-coupling of aryl halides with potassium cyanate in the presence of alcohols also provides a route to aryl carbamates uc.ptresearchgate.net.

Rhodium-catalyzed C-H amination presents another advanced strategy. These reactions allow for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical approach. While direct application to this compound is not yet reported, the methodology has been successfully used for the synthesis of various carbamate-containing molecules rsc.orgresearchgate.netnih.govrhhz.netresearchgate.net. The functionalization of a pyrimidine C-H bond with a phenylcarbamate moiety using a rhodium catalyst is a promising avenue for future research.

Table 1: Overview of Potential Transition Metal-Catalyzed Reactions for this compound Synthesis

Catalyst SystemReactantsPotential Bond FormationReference
Palladium(0) or Palladium(II)Pyrimidinyl halide/triflate + Phenyl carbamate precursorC-N bond organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net
Copper(I) or Copper(II)Pyrimidinylboronic acid + Phenyl carbamate precursorC-N bond nih.gov
Copper(I) or Copper(II)Pyrimidinyl halide + Phenyl carbamate precursorC-N bond uc.ptresearchgate.net
Rhodium(II)Pyrimidine + Phenylcarbamate precursorC-N bond (via C-H activation) rsc.orgresearchgate.netnih.govrhhz.netresearchgate.net

Organocatalysis and Biocatalysis in this compound Synthesis

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a range of possibilities for the synthesis of carbamates. While specific organocatalytic methods for this compound are not extensively documented, general strategies for carbamate synthesis could be adapted. For instance, the activation of pyrimidin-4-ol with an organocatalyst could facilitate its reaction with a phenyl isocyanate or a related electrophile.

Biocatalysis , the use of enzymes to catalyze chemical reactions, provides highly selective and environmentally benign synthetic routes. Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, have been shown to be effective in the synthesis of amides and carbamates under non-aqueous conditions dntb.gov.uanih.govnih.gov. The lipase-catalyzed reaction between pyrimidin-4-ol and a suitable phenylcarbamate precursor, or the aminolysis of a phenyl carbonate derivative with 4-aminopyrimidine (B60600), represents a promising biocatalytic approach to this compound bohrium.comkuey.netnih.gov. Recent research has highlighted the use of promiscuous esterases for the synthesis of various carbamates in water, further expanding the potential of biocatalysis in this area bohrium.comnih.gov. Amine dehydrogenases also present a biocatalytic route for the synthesis of chiral amines, a technology that could potentially be adapted for the synthesis of precursors to pyrimidinyl carbamates researchgate.netfrontiersin.org.

Flow Chemistry and Continuous Manufacturing Principles for the Compound

Flow chemistry, or continuous flow processing, has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and efficiency researchgate.net. The application of flow chemistry to the synthesis of this compound could offer significant benefits.

The synthesis of both carbamates and heterocyclic compounds has been successfully demonstrated in flow reactors uc.ptrsc.orgnih.govrsc.orgnih.govresearchgate.netbeilstein-journals.orgdurham.ac.ukspringerprofessional.de. For instance, the Curtius rearrangement to form isocyanates, which are precursors to carbamates, can be safely and efficiently performed in a continuous flow setup. This isocyanate intermediate could then be reacted in-line with pyrimidin-4-ol to generate the target molecule. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields and purities.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next without the need for intermediate purification. This approach could be applied to the synthesis of this compound by integrating the formation of the pyrimidine ring with the subsequent carbamate formation in a single, continuous process.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes bohrium.comkuey.netrasayanjournal.co.innih.govresearchgate.net.

Solvent Selection and Alternative Reaction Media Development

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, renewable, and has a low environmental persistence. For the synthesis of this compound, the replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a key consideration researchgate.netnih.gov.

Water is an ideal green solvent, and biocatalytic approaches often allow for reactions to be performed in aqueous media bohrium.comnih.gov. Other green solvents that could be considered include supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). Solvent-free reactions, where the reactants themselves act as the reaction medium, represent the ultimate green approach and have been successfully applied to the synthesis of some pyrimidine derivatives rasayanjournal.co.inresearchgate.net.

Atom Economy and Reaction Efficiency Optimization for Sustainable Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A high atom economy indicates that the reaction generates minimal waste.

To illustrate this principle, let's consider a hypothetical synthesis of this compound from 4-aminopyrimidine and phenyl chloroformate.

Reaction: 4-Aminopyrimidine + Phenyl chloroformate → this compound + HCl

Molecular Weights:

4-Aminopyrimidine (C₄H₅N₃): 95.10 g/mol

Phenyl chloroformate (C₇H₅ClO₂): 156.57 g/mol

this compound (C₁₁H₉N₃O₂): 215.21 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

Atom Economy Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (215.21 / (95.10 + 156.57)) x 100 = (215.21 / 251.67) x 100 ≈ 85.5%

This calculation shows that even with a 100% chemical yield, approximately 14.5% of the reactant atoms would end up as the byproduct, hydrogen chloride. To improve the atom economy, alternative synthetic routes that involve addition reactions rather than substitution reactions should be explored. For example, the direct addition of pyrimidin-4-ol to phenyl isocyanate would, in principle, have a 100% atom economy.

Derivatization Strategies and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound is essential for exploring its structure-activity relationships (SAR) and for the development of new compounds with potentially improved properties. Derivatization can be targeted at either the pyrimidine ring or the phenyl carbamate moiety.

Derivatization of the Pyrimidine Ring: The pyrimidine core offers several positions for functionalization. Electrophilic aromatic substitution reactions could be employed to introduce substituents onto the pyrimidine ring, although the reactivity of the ring is influenced by the existing substituents. Transition metal-catalyzed C-H functionalization offers a more direct and versatile approach to introduce a wide range of functional groups at specific positions on the pyrimidine ring researchgate.netthieme-connect.de. A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification, allowing for the transformation of the pyrimidine core into other heterocyclic systems nih.gov.

Derivatization of the Phenyl Carbamate Moiety: The phenyl ring of the carbamate group can be readily modified. Starting with substituted anilines or phenols in the initial synthesis would directly lead to analogues with various substitution patterns on the phenyl ring. The synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives has been reported as potent PDE4 inhibitors, showcasing the importance of substitution on the pyrimidine ring for biological activity nih.gov. Additionally, the synthesis of phenyl substituted furan (B31954) and oxazole (B20620) carboxylic acid derivatives has been explored for their potential as PDE4 inhibitors nih.govebi.ac.uk. The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has also been reported, indicating the diverse range of heterocyclic systems that can be linked to a phenylamide core mdpi.com.

Modifications on the Phenyl Moiety

The phenyl ring of this compound is amenable to a range of chemical transformations, typical of aromatic systems. These modifications can be used to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution:

Cross-Coupling Reactions:

For more precise and varied substitution, palladium-catalyzed cross-coupling reactions are powerful tools. If the phenyl ring is pre-functionalized with a halide (e.g., bromo or iodo), Suzuki-Miyaura coupling with a wide array of boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups. nih.govmdpi.combu.edu.eg Similarly, Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, introducing substituted amines to the phenyl ring. mdpi.comresearchgate.net These reactions offer a high degree of control over the final structure and are tolerant of a wide range of functional groups.

A general representation of Suzuki-Miyaura coupling on a halogenated this compound is shown below:

Table 1: Potential Modifications on the Phenyl Moiety

Reaction Type Reagents and Conditions Potential Products
Electrophilic Bromination Br₂, FeBr₃ Bromothis compound
Nitration HNO₃, H₂SO₄ Nitrothis compound
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, base (Aryl/Alkyl-phenyl) pyrimidin-4-ylcarbamate

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | (Amino-phenyl) pyrimidin-4-ylcarbamate |

Functionalization and Substituent Variations on the Pyrimidine Core

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack and can also be functionalized through various other methods.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. If a suitable leaving group, such as a halogen, is present on the pyrimidine core of this compound, it can be displaced by a variety of nucleophiles. The regioselectivity of such substitutions is influenced by the electronic properties of the ring and any existing substituents. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. stackexchange.comstackexchange.com However, the presence of an electron-donating group at the C6 position can alter this selectivity, favoring substitution at the C2 position. wuxiapptec.com A study on the synthesis of a related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, was achieved through the acylation of 6-chloropyrimidin-4-amine followed by a nucleophilic substitution reaction. researchgate.net

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. stackexchange.comnih.govorganic-chemistry.org For the pyrimidine core of this compound, palladium-catalyzed C-H arylation could be employed to introduce aryl groups at specific positions, guided by the inherent reactivity of the pyrimidine ring or through the use of directing groups.

Introduction of Functional Groups via Precursors:

Functional groups can also be introduced by starting with a substituted pyrimidine precursor before the formation of the carbamate. For example, starting with a 2-amino-4-chloro-6-methylpyrimidine (B145687) would result in a final product with a methyl group on the pyrimidine ring.

Table 2: Potential Modifications on the Pyrimidine Core

Reaction Type Reagents and Conditions Potential Products
Nucleophilic Aromatic Substitution Nu-H, base (on a halo-substituted pyrimidine) Substituted phenyl (pyrimidin-4-yl)carbamate
C-H Arylation Aryl halide, Pd catalyst, oxidant Phenyl (aryl-pyrimidin-4-yl)carbamate

| Synthesis from Substituted Precursor | Substituted pyrimidin-4-amine + Phenyl chloroformate | Phenyl (substituted-pyrimidin-4-yl)carbamate |

Structural Diversification of the Carbamate Linkage

The carbamate linkage itself can be a point of structural diversification, primarily by altering the method of its formation.

Synthesis via Pyrimidin-4-yl Isocyanate:

A versatile approach to a variety of carbamates involves the generation of a pyrimidin-4-yl isocyanate intermediate. This can be achieved through a Curtius rearrangement of a pyrimidine-4-carbonyl azide (B81097). nih.govorganic-chemistry.orgwikipedia.orgnih.govthermofisher.com The pyrimidine-4-carbonyl azide, in turn, can be prepared from the corresponding pyrimidine-4-carboxylic acid. Once formed, the pyrimidin-4-yl isocyanate can be reacted with a wide range of substituted phenols to generate a library of this compound analogues with diverse substitution patterns on the phenyl ring.

This two-step process offers significant flexibility in the final structure:

Formation of Pyrimidin-4-yl Isocyanate:

Pyrimidine-4-carboxylic acid is converted to its acyl chloride.

Reaction with sodium azide yields pyrimidine-4-carbonyl azide.

Thermal or photochemical Curtius rearrangement of the acyl azide produces pyrimidin-4-yl isocyanate with the loss of nitrogen gas.

Trapping with Substituted Phenols:

The in situ generated pyrimidin-4-yl isocyanate is reacted with a substituted phenol to yield the desired this compound derivative.

This methodology allows for the late-stage introduction of the phenyl moiety, making it particularly useful for creating a library of compounds for screening purposes.

Table 3: Diversification via the Carbamate Linkage

Synthetic Strategy Key Intermediate Reagents for Final Step Resulting Products

| Isocyanate Route | Pyrimidin-4-yl isocyanate | Substituted phenols | Library of this compound analogues |

Reaction Mechanism Elucidation in this compound Formation and Transformation

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Formation of the Carbamate Linkage:

The most direct method for the formation of this compound is the reaction of pyrimidin-4-amine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pyrimidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the carbamate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Mechanism of the Curtius Rearrangement for Isocyanate Formation:

As discussed in the previous section, the Curtius rearrangement provides an alternative route to the carbamate via an isocyanate intermediate. The mechanism of the Curtius rearrangement is a concerted process where the acyl azide undergoes thermal or photochemical decomposition. nih.govorganic-chemistry.orgwikipedia.orgnih.govthermofisher.com The R-group (in this case, the pyrimidin-4-yl group) migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted mechanism is supported by the retention of configuration at the migrating group and the absence of nitrene insertion byproducts.

Mechanisms of Ring Functionalization:

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring: The mechanism of SNAr on an activated pyrimidine ring involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. The regioselectivity of the attack (e.g., at C2 vs. C4) is determined by the relative stability of the corresponding Meisenheimer complexes, which is influenced by the electronic effects of the ring nitrogen atoms and other substituents. stackexchange.com

Electrophilic Aromatic Substitution on the Phenyl Ring: The mechanism of EAS on the phenyl ring involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack. In the final step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The directing effect of the pyrimidin-4-ylcarbamate substituent will influence the regioselectivity of this reaction.

Computational studies on related systems can provide valuable insights into the transition states and reaction pathways for these transformations, aiding in the prediction of reactivity and selectivity. nih.govnih.govumich.edu For instance, density functional theory (DFT) calculations can be used to model the energies of intermediates and transition states in both the carbamate formation and subsequent functionalization reactions.

Theoretical and Computational Investigations on Phenyl Pyrimidin 4 Ylcarbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of Phenyl pyrimidin-4-ylcarbamate

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its reactivity and interaction with other molecules.

Density Functional Theory (DFT) Studies of Conformational Preferences

While specific peer-reviewed DFT studies exclusively focused on this compound are not widely available in public literature, the methodologies applied to structurally similar pyrimidine (B1678525) and carbamate (B1207046) derivatives can be described. For analogous compounds, Density Functional Theory (DFT) has been employed to investigate conformational preferences. mdpi.com These studies typically involve geometry optimization of various possible conformers to identify the most stable structures.

The conformational landscape of this compound would be primarily determined by the rotational barriers around the carbamate linkage and the bond connecting the phenyl ring to the carbamate nitrogen. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the dihedral angles that lead to the lowest energy conformers. The relative energies of different conformers, such as those where the phenyl and pyrimidine rings are oriented differently with respect to the carbamate plane, can be calculated to determine their population distribution at a given temperature.

Table 1: Representative DFT-Calculated Properties for a Hypothetical this compound Conformer

ParameterHypothetical Value
Total Energy (Hartree)-850.12345
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific experimental or published computational data for this compound is not currently available.

Ab Initio Methods for Energetic and Electronic Characterization

Ab initio calculations, which are based on first principles without empirical parameters, offer a higher level of theory for characterizing the energetic and electronic properties of molecules. While specific ab initio studies on this compound are scarce, the application of these methods to related organic molecules provides a framework for understanding its properties.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) could be used to obtain highly accurate single-point energies for the DFT-optimized geometries. These calculations would provide a more refined understanding of the molecule's stability. Furthermore, ab initio methods are instrumental in calculating electronic properties such as ionization potential and electron affinity. Analysis of the molecular orbitals (HOMO and LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Docking and Ligand-Target Interaction Prediction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the interaction of a ligand like this compound with a protein target.

Binding Site Analysis within Enzyme Active Sites (non-human or generalized protein families)

In the absence of direct studies on this compound, we can refer to research on other pyrimidine carbamate derivatives. For instance, studies on pyrimidine and pyridine (B92270) carbamates as potential cholinesterase inhibitors have utilized molecular docking to analyze their binding within the active site of enzymes like acetylcholinesterase (AChE) from non-human sources (e.g., electric eel). mdpi.com

A hypothetical docking study of this compound into a generalized enzyme active site would likely show the pyrimidine ring forming hydrogen bonds with amino acid residues. The phenyl group could engage in hydrophobic or pi-stacking interactions within a hydrophobic pocket of the active site. The carbamate linker itself is capable of acting as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. The specific interactions would, of course, depend on the topology and amino acid composition of the particular enzyme's active site.

Receptor-Ligand Complex Simulations (non-human or generalized receptor types)

Simulations of receptor-ligand complexes provide a dynamic view of the interactions predicted by molecular docking. Following the initial docking pose, short molecular dynamics simulations can be run to assess the stability of the predicted binding mode.

For a hypothetical complex of this compound with a generalized receptor, these simulations would track the movement of the ligand within the binding site and the conformational changes in the receptor upon binding. Analysis of the trajectory from such a simulation would reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. This provides a more robust assessment of the binding affinity and the specific molecular determinants of recognition.

Biological and Mechanistic Research of Phenyl Pyrimidin 4 Ylcarbamate in Model Systems

Target Identification and Validation in Non-Human Biological Systems

Target identification for a novel compound often begins with evaluating its effects on well-characterized biological macromolecules. For a compound like Phenyl pyrimidin-4-ylcarbamate, logical starting points would include enzymes and receptors known to be modulated by pyrimidine (B1678525) and carbamate (B1207046) derivatives.

Enzyme Inhibition Kinetics and Mechanism (e.g., esterases, proteases, kinases from microbial, plant, insect, or isolated non-human sources)

Carbamates are a well-established class of insecticides that primarily exert their effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. The carbamate moiety can carbamoylate the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect.

Research on pyrimidine carbamate derivatives has demonstrated their potential as cholinesterase inhibitors. A study on various pyrimidine and pyridine (B92270) carbamate derivatives showed their inhibitory activity against acetylcholinesterase from the electric eel (Electrophorus electricus, EeAChE) and butyrylcholinesterase from equine serum (eqBChE). mdpi.comresearchgate.net While these are not insect-derived enzymes, they are common models for studying cholinesterase inhibition.

Table 1: Inhibition of Cholinesterases by Pyrimidine Carbamate Derivatives This data represents related compounds and not this compound itself.

Compound Target Enzyme Inhibition (%) at 9 µM Inhibition (%) at 0.9 µM
Pyrimidine Carbamate Derivative 16 EeAChE 49 10
Pyrimidine Carbamate Derivative 16 eqBChE 80 35
Pyrimidine Carbamate Derivative 17 EeAChE 65 18
Pyrimidine Carbamate Derivative 17 eqBChE 91 55

Data sourced from a study on pyrimidine and pyridine carbamate derivatives. mdpi.comresearchgate.net

The data indicates that these pyrimidine carbamates are effective inhibitors of cholinesterases, with a generally higher potency against eqBChE compared to EeAChE. mdpi.com The inhibition mechanism for carbamates is typically pseudo-irreversible, involving the formation of a carbamoyl-enzyme complex. acs.org

Beyond cholinesterases, pyrimidine derivatives have been investigated as inhibitors of other enzymes. For instance, some pyrimidine derivatives have shown inhibitory activity against fungal enzymes like those in the sterol biosynthesis pathway. Specifically, inhibitors of lanosterol (B1674476) demethylase, a key enzyme in this pathway, have been identified among pyrimidine-containing compounds. nih.gov Additionally, some pyrimidine derivatives have been found to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. mdpi.com

Receptor Binding Profiling (in vitro on isolated non-human receptors or recombinant non-human proteins)

Specific data on the receptor binding profile of this compound in non-human systems is not available in the reviewed literature. However, the pyrimidine scaffold is a common feature in molecules targeting a wide array of receptors. In insects, for example, neonicotinoid insecticides, which contain a heterocyclic ring system, target the nicotinic acetylcholine receptors (nAChRs). mdpi.com While this compound is not a neonicotinoid, the potential for interaction with insect nAChRs or other ligand-gated ion channels cannot be entirely ruled out without experimental evidence.

Cellular Pathway Modulation in in vitro Biological Models

The effects of a compound at the cellular level provide insights into its broader biological impact. For this compound, this would involve studying its influence on non-mammalian cell lines and the underlying signaling pathways.

Effects on Non-Mammalian Cell Lines (e.g., bacterial, fungal, insect, plant cell cultures)

The antifungal activity of various pyrimidine derivatives suggests a direct impact on fungal cells. frontiersin.orgnih.gov Studies on pyrimidine derivatives containing an amide moiety have demonstrated significant inhibition of the mycelial growth of various plant pathogenic fungi. frontiersin.org

Table 2: Antifungal Activity of a Pyrimidine Derivative Against Phomopsis sp. This data represents a related compound and not this compound itself.

Compound Target Fungus EC₅₀ (µg/mL)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) Phomopsis sp. 10.5
Pyrimethanil (Reference Fungicide) Phomopsis sp. 32.1

Data sourced from a study on pyrimidine derivatives containing an amide moiety. frontiersin.org

This data highlights the potential for pyrimidine-based compounds to be potent antifungal agents. frontiersin.org Similarly, the insecticidal activity of carbamates and some pyrimidine derivatives points to cytotoxic effects on insect cell lines. nih.gov

Investigation of Intracellular Signaling Cascades and Gene Expression (in non-human systems)

The specific effects of this compound on intracellular signaling cascades and gene expression in non-human systems have not been reported. However, based on the known targets of related compounds, several hypotheses can be formulated.

In fungi, inhibition of the sterol biosynthesis pathway by pyrimidine-like compounds would lead to altered membrane fluidity and function, which could trigger a variety of cellular stress responses and ultimately apoptosis. nih.gov Inhibition of succinate dehydrogenase by certain pyrimidine derivatives would disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can modulate various signaling pathways. mdpi.com

In insects, the inhibition of acetylcholinesterase by the carbamate moiety would lead to a sustained activation of cholinergic signaling pathways, causing excitotoxicity and cell death in the nervous system.

Anti-Microbial Activity Studies in Preclinical Models

The pyrimidine nucleus is a common feature in many compounds with antimicrobial properties. mdpi.com Numerous pyrimidine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities.

A study on novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety showed moderate to good in vitro antifungal activities against several plant pathogenic fungi, including Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani. mdpi.com

**Table 3: Antifungal Activity of Benzoylurea Derivatives Containing a Pyrimidine Moiety Against Rhizoctonia solani*** *This data represents related compounds and not this compound itself.

Compound Target Fungus EC₅₀ (µg/mL)
Compound 4j Rhizoctonia solani 6.72
Compound 4l Rhizoctonia solani 5.21
Hymexazol (Reference Fungicide) Rhizoctonia solani 6.11

Data sourced from a study on benzoylurea derivatives containing a pyrimidine moiety. mdpi.com

These findings suggest that the pyrimidine scaffold can be a valuable component in the design of new antifungal agents. mdpi.com While specific data for this compound is lacking, its chemical structure suggests that it warrants investigation for potential anti-microbial properties.

Antibacterial Activity Against Specific Bacterial Strains (non-clinical relevance)

Research into pyrimidine and phenyl derivatives has revealed antibacterial potential against various bacterial strains. For instance, studies on certain pyridinium (B92312) bromides have shown activity against both Gram-positive and Gram-negative bacteria. Current time information in Bangalore, IN. A novel pleuromutilin (B8085454) derivative also demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Similarly, various pyrano[2,3-d]pyrimidinone carbonitrile derivatives have been synthesized and tested for their antibacterial properties. ijsdr.org Some of these compounds exhibited activity comparable or superior to standard antibiotics like ampicillin. ijsdr.org The antibacterial activity of newly synthesized pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives has also been evaluated. google.com

Table 1: Examples of Antibacterial Activity in Compounds Structurally Related to this compound

Compound/Derivative Class Bacterial Strain(s) Observed Activity Citation(s)
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide Staphylococcus aureus (Gram-positive) Active, with an inhibition zone of 21.99 ± 0.03 mm. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide Escherichia coli (Gram-negative) Low activity, with an inhibition zone of 8.97 ± 0.06 mm. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
Pyrano[2,3-d]pyrimidinone derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli Some derivatives showed activity comparable to or better than ampicillin. ijsdr.org ijsdr.org
3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one Staphylococcus aureus, Bacillus subtilis, Escherichia coli Found to be most active among a series of tested derivatives. google.com google.com
Pleuromutilin derivative (NPDM) Methicillin-resistant Staphylococcus aureus (MRSA) Potent bactericidal agent. nih.gov nih.gov

Antifungal Activity Against Fungal Pathogens (non-clinical relevance)

The antifungal potential of pyrimidine derivatives has been a subject of investigation in agricultural and chemical research. For example, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against various plant fungal pathogens. googleapis.com Some of these compounds demonstrated significant inhibition rates against species like Phomopsis sp., even outperforming commercial fungicides in certain assays. googleapis.com

Additionally, research on N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamides, which share a phenyl-substituted heterocyclic structure, has shown interesting activities against several phytopathogenic fungal strains. nih.gov

Table 2: Examples of Antifungal Activity in Compounds Structurally Related to this compound

Compound/Derivative Class Fungal Pathogen(s) Observed Activity Citation(s)
Pyrimidine derivatives with amide moiety Phomopsis sp. Certain compounds exhibited 100% inhibition rate, superior to Pyrimethanil (85.1%). googleapis.com googleapis.com
Pyrimidine derivatives with amide moiety Botryosphaeria dothidea, Botrytis cinerea Tested for in vitro antifungal activities. googleapis.com googleapis.com
N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamides Various phytopathogenic fungal strains Some derivatives showed interesting activities. nih.gov nih.gov
4-aminoquinoline-s-triazine derivatives Candida albicans, Aspergillus niger, Aspergillus fumigatus Some compounds showed potent activity against C. albicans (MIC = 8 μg/mL). google.com google.com

Antiviral Efficacy in Viral Replication Assays (non-clinical relevance)

The pyrimidine scaffold is a core structure in many antiviral compounds. google.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often incorporate pyrimidine rings and are crucial in antiretroviral therapy. mdpi.com For instance, Rilpivirine, a second-generation NNRTI, contains a pyrimidine core and is effective against HIV-1. mdpi.com

Research has also been conducted on pyrimidine derivatives targeting other viruses. For example, presatovir, which has a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, has shown potent in vitro activity against respiratory syncytial virus (RSV). mdpi.com While these examples highlight the potential of the pyrimidine core in antiviral drug design, specific data for "this compound" is not available.

Antiparasitic Investigations in Protozoan or Helminth Models (non-clinical relevance)

Derivatives of pyrimidine have been investigated for their antiparasitic properties. For example, certain aminopyrimidines and their sulphonamide derivatives have been studied for their in vitro activity against Entamoeba histolytica. rsc.org The pyrimidine analogue pyrimethamine (B1678524) is a known antifolate drug used in the treatment of toxoplasmosis. google.com Furthermore, some benzimidazole (B57391) derivatives containing a carbamate group, such as albendazole (B1665689) (methyl 5-(propylthio)-1H-benzimidazol-2-yl-carbamate), are widely used as antihelminthic agents. This suggests that the combination of a heterocyclic ring system and a carbamate moiety can be a fruitful area for antiparasitic drug discovery.

Efficacy and Mechanistic Studies in Non-Mammalian Organismal Models

Insecticidal Activity Profiling and Mode of Action

The pyrimidine ring is a common feature in various insecticides. Research on pyrimidin-4-amine derivatives has shown that some of these compounds possess excellent insecticidal activity against pests like Mythimna separata. The mode of action for many insecticides involves targeting the nervous system of the insects. For instance, some compounds act as modulators or inhibitors of receptors that regulate ion flow in the nervous system, leading to paralysis and death.

Table 3: Examples of Insecticidal Activity in Compounds Structurally Related to this compound

Compound/Derivative Class Insect Species Observed Activity Citation(s)
Pyrimidin-4-amine derivatives with 1,2,4-oxadiazole (B8745197) motif Mythimna separata Some compounds showed 100% insecticidal activity.
Pyrimidin-4-amine derivatives with 1,2,4-oxadiazole motif Aphis medicagini, Tetranychus cinnabarinus No activity observed for some derivatives.
2-Phenylpyridine derivatives with N-phenylbenzamide moieties Mythimna separata Several compounds exhibited 100% inhibition at 500 mg/L.
Phenylpyrazole derivatives Tetranychus cinnabarinus, Myzus persicae, Plutella xylostella Certain analogues showed 100% efficacy at low concentrations.

Herbicidal and Plant Growth Regulatory Effects in Agricultural Models

Pyrimidine derivatives have been developed as herbicides. These compounds can act as growth regulators, interfering with hormonal balance and protein synthesis in plants, which leads to growth abnormalities and ultimately, weed control. Synthetic auxins are a class of growth-regulator herbicides, and some pyrimidine-based compounds fall into this category.

Plant growth regulators (PGRs) can also be used to manage the growth of desired turfgrasses by inhibiting the synthesis of gibberellic acid, a plant hormone that promotes cell elongation. While specific studies on "this compound" are not available, the broader class of pyrimidine derivatives shows significant activity in this area.

Studies in Lower Vertebrate Models (e.g., Zebrafish, Xenopus) for Developmental Biology or Neurobiology

No research studies documenting the effects of "this compound" on the development or nervous systems of lower vertebrate models such as zebrafish (Danio rerio) or the African clawed frog (Xenopus laevis) were found. These models are workhorses in toxicology and developmental biology, and the lack of data indicates a significant gap in our understanding of the compound's potential biological activity.

Investigations in Invertebrate Models (e.g., Caenorhabditis elegans, Drosophila melanogaster) for Molecular Biology Insights

While patent documents mention that sirtuin pathways, which "this compound" may target, are conserved in invertebrates like the nematode worm Caenorhabditis elegans and the fruit fly Drosophila melanogaster, there are no specific studies that have used these models to investigate the molecular or physiological effects of this particular compound. google.com Such studies are essential for dissecting the genetic and molecular mechanisms that could be affected by this carbamate derivative.

Biotransformation and Degradation Pathways in Non-Human Systems

The environmental fate of "this compound" remains uncharacterized, as no data is available on its breakdown by non-human enzymes or microorganisms.

In vitro Enzymatic Hydrolysis and Oxidation by Non-Human Enzymes (e.g., microbial, plant, insect enzymes)

There are no published studies on the in vitro enzymatic degradation of "this compound." Research into how enzymes from microorganisms, plants, or insects might hydrolyze or oxidize the compound has not been conducted. This information is critical for predicting its persistence and potential for bioaccumulation in various ecosystems.

Microbial Degradation Studies and Environmental Fate in Non-Anthropogenic Contexts

Consistent with the lack of enzymatic data, there are no studies on the microbial degradation of "this compound." Its environmental fate, including its behavior and longevity in soil, water, or other natural environments outside of human-made systems, has not been investigated.

Non Pharmacological and Industrial Applications of Phenyl Pyrimidin 4 Ylcarbamate

Agricultural and Crop Protection Utility

A comprehensive review of scientific databases and agricultural research publications did not yield any specific information on the application of Phenyl pyrimidin-4-ylcarbamate as an active ingredient in agricultural or crop protection products.

Role as an Active Ingredient in Pesticides and Fungicides

There is no publicly available research to suggest that this compound is currently or has been previously used as an active ingredient in commercial or developmental pesticides or fungicides.

Utilization as Chemical Intermediate and Reagent in Organic Synthesis

The most extensively documented application of this compound is as a chemical intermediate in organic synthesis. It serves as a crucial building block for the creation of more complex heterocyclic compounds, particularly those with potential therapeutic properties.

Patent literature provides specific examples of its use. For instance, it has been employed as a reactant in the synthesis of bicyclic pyridines and their analogs, which are investigated as sirtuin modulators. In these synthetic pathways, the pyrimidin-4-ylcarbamate moiety can be further modified to produce the final, more complex target molecules. google.comgoogle.com

Another documented use is in the preparation of substituted heterocyclic compounds. google.com In one such synthesis, tert-butyl 6-(methylamino)-2-phenylpyrimidin-4-ylcarbamate was reacted with 4-chloro-2-methylthiopyrimidine (B146335) in the presence of a palladium catalyst to form a more complex pyrimidine (B1678525) derivative. googleapis.com This highlights its role as a versatile intermediate that can be elaborated through cross-coupling reactions. The general structure of this compound allows for various chemical transformations, making it a valuable tool for chemists in the construction of diverse molecular architectures.

The table below summarizes the role of this compound as a chemical intermediate in documented synthetic processes.

Target Compound ClassSynthetic Role of this compoundReference
Bicyclic Pyridine (B92270) AnalogsIntermediate in the synthesis of sirtuin modulators. google.comgoogle.com
Substituted Heterocyclic CompoundsPrecursor for creating complex pyrimidine derivatives. google.comgoogleapis.com
4,5-dihydroisoxazole derivativesReactant in the synthesis of NAMPT inhibitors.

Potential in Material Science and Polymer Chemistry (e.g., as a monomer, cross-linking agent, or additive)

There is currently no scientific literature or patent information available to indicate that this compound has been investigated or utilized in the field of material science or polymer chemistry. There are no reports of its use as a monomer, cross-linking agent, or additive in the development of new materials.

Emerging Applications in Environmental Chemistry and Catalysis

A review of the relevant literature reveals no documented applications of this compound in environmental chemistry, such as in remediation or as an environmental tracer. Furthermore, there is no evidence to suggest its use as a catalyst or in the development of catalytic systems for chemical reactions.

Analytical Methodologies for Phenyl Pyrimidin 4 Ylcarbamate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating Phenyl pyrimidin-4-ylcarbamate from impurities, degradation products, or matrix components, and for its precise quantification. The selection of a technique depends on the analytical objective, such as purity assessment, quantification in a complex mixture, or chiral separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to a wide range of molecular polarities. researchgate.netglobalresearchonline.net

Method development for this compound would involve a systematic optimization of chromatographic conditions. A C18 stationary phase is commonly used for separating pyrimidine (B1678525) derivatives and related compounds. researchgate.netglobalresearchonline.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte while separating it from impurities with different polarities. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for a molecule containing phenyl and pyrimidine rings would be in the 254-280 nm range. globalresearchonline.netnih.gov

Validation of the developed HPLC method is essential to ensure its reliability for its intended purpose. Validation parameters are established according to guidelines from the International Council for Harmonisation (ICH). globalresearchonline.net This process confirms that the method is accurate, precise, linear, specific, and robust.

Table 1: Representative HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaDescription
Linearity (r²)≥ 0.999Demonstrates a proportional relationship between detector response and analyte concentration over a specified range.
Accuracy (% Recovery)98.0% - 102.0%Measures the closeness of the test results to the true value, often assessed by analyzing samples with known concentrations. globalresearchonline.net
Precision (% RSD)≤ 2.0%Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. globalresearchonline.net
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Gas Chromatography (GC) Applications for Volatile Derivatives or Purity Assessment

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's molecular weight and polar functional groups (carbamate, pyrimidine ring) result in low volatility and a high boiling point, making it susceptible to thermal degradation in the hot GC injection port and column. researchgate.net

However, GC can be employed for specific applications, such as assessing the purity of more volatile starting materials used in its synthesis or for analyzing volatile degradation products. For the analysis of the compound itself, a derivatization step would be necessary to convert it into a more volatile and thermally stable analogue. Common derivatization techniques for carbamates involve hydrolysis followed by reaction with a derivatizing agent to cap the polar functional groups, thereby increasing volatility for GC analysis.

Supercritical Fluid Chromatography (SFC) for Chiral Separations or Purity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green chemistry" alternative to both normal-phase and reversed-phase HPLC. selvita.com It uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of toxic organic solvents. selvita.com SFC offers advantages such as high flow rates, faster analysis times, and rapid equilibration. selvita.com

For achiral analysis, SFC can be used for purity assessment of this compound, often providing different selectivity compared to HPLC, which can be advantageous for resolving closely related impurities. americanpharmaceuticalreview.com In cases where the molecule may exist as enantiomers (if a chiral center is present or introduced), SFC is a dominant technique for chiral separations. europeanpharmaceuticalreview.comnih.gov Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) and cellulose, are highly effective for resolving enantiomers in SFC. europeanpharmaceuticalreview.comnih.gov The development of an SFC method would involve screening various chiral columns and organic co-solvents (modifiers) like methanol or isopropanol (B130326) to achieve baseline separation. nih.gov

Spectroscopic Techniques for Detection, Monitoring, and Quantitative Analysis

Spectroscopic techniques are indispensable for the detection, structural elucidation, and quantification of this compound.

UV-Visible Spectrophotometry for Concentration Determination in Solution

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided it is the only component that absorbs at the selected wavelength. doi.org The presence of the phenyl and pyrimidine ring systems, which are strong chromophores, results in significant UV absorbance. nih.gov

To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across the UV spectrum. jppres.com For pyrimidine derivatives, this is often in the 260-280 nm range. nih.govjppres.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration. This linear relationship allows for the accurate determination of the concentration of unknown samples.

Table 2: Example Calibration Data for UV-Visible Spectrophotometry

Concentration (µg/mL)Absorbance at λmax (275 nm)
5.00.152
10.00.305
20.00.610
30.00.914
40.01.218

Note: Data are hypothetical and for illustrative purposes.

Mass Spectrometry (MS) and LC-MS/MS for Trace Analysis and Non-Human Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the definitive technique for trace analysis, structural confirmation, and metabolite identification. nih.govyoutube.com LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of molecule, as it can readily form protonated molecular ions [M+H]+ in positive ion mode.

For trace quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. This technique offers exceptional sensitivity and selectivity by monitoring a specific fragmentation transition from a precursor ion (the parent molecule) to a product ion. nih.gov

In the context of drug discovery and development, LC-MS/MS is essential for identifying metabolites in non-human in vitro and in vivo systems (e.g., liver microsomes, plasma from preclinical species). youtube.com Following administration of this compound, metabolites are formed through various biotransformation reactions. These metabolites can be detected by searching for their predicted molecular masses. The structure of a potential metabolite is then confirmed by comparing its fragmentation pattern (MS/MS spectrum) with that of the parent compound.

Table 3: Potential Phase I and Phase II Non-Human Metabolites of this compound Detectable by LC-MS

Metabolic ReactionMass ShiftPotential Site of Modification
Hydroxylation+16 DaPhenyl ring or Pyrimidine ring
N-dealkylation-14 Da (if applicable)Not directly applicable without N-alkyl groups
Carbamate (B1207046) Hydrolysis- (Results in two smaller molecules)Ester linkage of the carbamate
Glucuronidation+176 DaHydroxylated metabolites
Sulfation+80 DaHydroxylated metabolites

Electrochemical Detection Methods for Quantitative Analysis

The quantitative analysis of this compound can be approached using various electrochemical techniques, which offer high sensitivity, rapid analysis, and cost-effectiveness. Although specific methods for this exact compound are not extensively documented in publicly available literature, methodologies developed for structurally related compounds, such as carbamate pesticides and pyrimidine derivatives, provide a strong basis for its determination. Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are particularly promising.

Voltammetric methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. For this compound, the carbamate group can be hydrolyzed to produce an electroactive phenol (B47542) derivative, which can then be detected. Alternatively, direct oxidation or reduction of the pyrimidine ring or the carbamate functional group may be possible. researchgate.netshd.org.rs

The choice of working electrode is crucial for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, have been shown to enhance the electrochemical signal for carbamate pesticides by increasing the electrode surface area and facilitating electron transfer. srce.hriapchem.orgresearchgate.net For instance, a carbon paste electrode modified with such nanomaterials could be employed for the sensitive detection of this compound.

The experimental conditions, including pH of the supporting electrolyte, accumulation potential, and accumulation time, would need to be optimized to achieve the best analytical performance. A study on carbamate pesticides demonstrated that a pH of 4.0 was optimal for their determination using differential pulse adsorptive stripping voltammetry. srce.hr Similar optimization would be necessary for this compound.

A hypothetical differential pulse voltammogram for the determination of this compound is presented below, illustrating the expected linear relationship between peak current and concentration.

Interactive Data Table: Hypothetical DPV Data for this compound

Concentration (µM)Peak Current (µA)
1.00.5
2.51.2
5.02.5
7.53.7
10.05.0
12.56.2
15.07.5

Sample Preparation Strategies from Diverse Matrices

Effective sample preparation is critical for accurate and reliable quantitative analysis of this compound from various matrices, ensuring the removal of interfering substances and the pre-concentration of the analyte. The choice of extraction technique depends on the nature of the sample matrix.

Non-human Biological Samples: For the extraction of carbamates from biological matrices like blood or urine, solid-phase extraction (SPE) is a widely used and effective technique. nih.gov A C18 cartridge can be employed to retain the analyte, which is then eluted with an appropriate organic solvent such as ethyl acetate (B1210297). nih.gov Another approach is headspace solid-phase microextraction (SPME), which has been successfully applied for the analysis of carbamate pesticides in human whole blood and urine. researchgate.net

Environmental Samples: In the case of environmental samples such as soil or water, liquid-liquid extraction (LLE) and SPE are common methods. For soil samples, an initial extraction with a solvent like methanol or acetonitrile, followed by a cleanup step, may be necessary. For water samples, SPE with a suitable sorbent can be used to concentrate the analyte and remove interfering compounds. srce.hrscielo.br A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method could also be adapted for the extraction of this compound from complex matrices like cabbage. nih.gov

Synthetic Reaction Mixtures: To monitor the progress of a chemical reaction producing this compound, a simple dilution with a suitable solvent compatible with the analytical method may be sufficient. However, if the reaction mixture contains catalysts or byproducts that could interfere with the analysis, a more elaborate workup involving LLE or column chromatography might be required.

The table below summarizes potential sample preparation strategies for different matrices.

Interactive Data Table: Sample Preparation Strategies for this compound

MatrixSample Preparation TechniqueKey Steps
Non-human biological fluidsSolid-Phase Extraction (SPE)Conditioning of C18 cartridge, sample loading, washing, elution with ethyl acetate. nih.gov
Environmental waterSolid-Phase Extraction (SPE)Cartridge conditioning, sample percolation, elution with a suitable organic solvent.
SoilLiquid-Liquid Extraction (LLE) followed by cleanupExtraction with an organic solvent, filtration, solvent evaporation, and reconstitution in a suitable solvent. srce.hr
Synthetic reaction mixtureDilution or Liquid-Liquid Extraction (LLE)Dilution with a mobile phase compatible solvent or extraction into an immiscible organic solvent to remove catalysts and salts.

Validation Parameters of Analytical Methods for the Compound

Validation of an analytical method is essential to ensure its reliability for the intended purpose. The validation parameters for a quantitative method for this compound would include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govikev.orgeuropa.eu The values for these parameters would be established through a series of experiments.

Linearity: The linearity of the method would be evaluated by analyzing a series of standard solutions of this compound at different concentrations. The response (e.g., peak current in voltammetry) is plotted against the concentration, and a linear regression analysis is performed. A good linearity is indicated by a correlation coefficient (R²) close to 1. For carbamate pesticides, linear ranges from 1.0 to 30 mg L⁻¹ have been reported for voltammetric methods. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These are typically determined from the standard deviation of the blank or the calibration curve. For carbamate pesticides, LODs in the range of 0.08 to 0.3 µM have been achieved with electrochemical methods. researchgate.netscielo.br

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods for pyrimidine derivatives, an RSD of less than 1.5% is generally considered acceptable. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Recoveries in the range of 80% to 115% are often considered acceptable for the determination of carbamates in various samples. researchgate.net

The following table provides hypothetical validation parameters for an analytical method for this compound based on data from similar compounds.

Interactive Data Table: Illustrative Validation Parameters for this compound Analysis

ParameterTypical Value/Range
Linearity (Concentration Range)0.5 - 20 µM
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.3 µM
Precision (RSD %)< 5%
Accuracy (Recovery %)90 - 110%

Future Research Directions and Translational Perspectives on Phenyl Pyrimidin 4 Ylcarbamate

Exploration of Novel Synthetic Routes and Sustainable Production Technologies

The future of synthesizing Phenyl pyrimidin-4-ylcarbamate and its analogs is increasingly geared towards green chemistry principles to enhance efficiency, reduce environmental impact, and improve economic feasibility. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional synthesis methods often rely on hazardous solvents and reagents, but modern approaches offer safer and more sustainable alternatives. rasayanjournal.co.in Future research will likely focus on optimizing and adapting these green technologies for the specific production of this compound.

Key sustainable methodologies that could be explored include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting synthesis without solvents, for instance, through mechanical methods like ball milling, offers cleaner reactions and simplifies the purification process. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can accelerate reaction rates and improve yields. rasayanjournal.co.in

Green Catalysts: The development and use of reusable and non-toxic catalysts, such as nano-catalysts (e.g., nano-SiO2, ZnO nano-powders), can make synthetic processes more environmentally friendly. researchgate.net

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards biodegradable ionic liquids or water, which are considered "Green Solvents". rasayanjournal.co.inresearchgate.net

Sustainable TechnologyPotential Advantages for this compound SynthesisReference
Microwave-Assisted SynthesisShorter reaction times, higher yields, enhanced purity rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, single-pot synthesis rasayanjournal.co.inresearchgate.net
Solvent-Free Approaches (e.g., Ball Milling)Cleaner reactions, simple separation and workup rasayanjournal.co.in
Green Catalysts (e.g., Nanocatalysts)Reusability, reduced toxicity, high efficiency researchgate.net
UltrasonicationFaster reaction rates, improved yields rasayanjournal.co.in

Advanced Computational Modeling for Mechanism and Target Prediction (non-human systems)

Computational modeling is a powerful tool for accelerating research by predicting the behavior and interactions of chemical compounds. For this compound, advanced computational techniques can elucidate its potential mechanisms of action (MoA) and identify novel biological targets in non-human systems, such as in veterinary species or agricultural pests.

Future research avenues include:

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of this compound and its derivatives within the active sites of various proteins. nih.govnih.gov This can help identify potential enzyme targets in pathogens or pests.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of pyrimidine (B1678525) derivatives with their biological activity. This allows for the prediction of potency for newly designed compounds.

Machine Learning for MoA Prediction: Algorithms can analyze cellular responses to a compound (e.g., from gene expression data) and compare them to patterns from drugs with known mechanisms, thereby predicting the MoA. kaggle.com

Quantum Chemistry Simulations: These methods can be used to calculate molecular properties like dipole moment, molecular orbital energies, and polarizability, which have been used to predict the anti-inflammatory activity of pyrimidine derivatives. scirp.org

Discovery of Unexplored Biological Targets and Pathways (non-human or generalized systems)

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov While much research has focused on human diseases, there is significant potential in exploring the effects of this compound on non-human or generalized biological systems.

Potential areas for discovery include:

Veterinary Medicine: Pyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for treating cancer and allergic disorders in animals. google.com Future studies could screen this compound for activity against veterinary-relevant targets.

Agriculture: The compound could be evaluated as a potential herbicide or pesticide. For instance, the pyrimidine biosynthesis pathway is essential for plant growth, and a key enzyme, aspartate transcarbamoylase, is a known regulatory point that can be inhibited by pyrimidine analogs like UMP. nih.gov

Antimicrobial Research: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal properties. researchgate.net this compound could be tested against a broad panel of plant, animal, and environmental microbes.

Kinase Inhibition: The pyrimidine structure is a common core for kinase inhibitors. rsc.orgnih.govnih.gov Screening against a panel of non-human kinases (e.g., from parasites or fungi) could reveal novel antiparasitic or antifungal activities.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency (for non-human targets)

Building on computational predictions and initial screening results, the rational design of new derivatives of this compound can lead to compounds with superior properties for specific non-human applications. This process involves systematic structural modifications to optimize interactions with the target protein.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which structural features are crucial for activity. For example, modifying substituents on the phenyl ring or the carbamate (B1207046) linkage can dramatically alter potency and selectivity. nih.govacs.org

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (like pyridine) or modifying the pyrimidine core can improve properties such as target binding and metabolic stability. researchgate.netacs.org

Targeting Specific Residues: For enzyme targets, derivatives can be designed to form specific interactions, such as hydrogen bonds or even covalent bonds, with unique amino acid residues in the active site. This approach was successfully used to develop highly selective covalent inhibitors for JAK3 by targeting a unique cysteine residue. nih.gov

Improving Pharmacokinetic Properties: Modifications can be made to enhance properties like solubility and stability, which are crucial for effectiveness in any biological system.

Design StrategyObjectiveExample from Pyrimidine LiteratureReference
Covalent Tether DesignEnhance potency and selectivityTargeting Cys909 in JAK3 to create a highly selective inhibitor. nih.gov
Substitution ModificationIncrease target affinityAdding a 2-fluoro group to a phenyl ring increased PDE9 inhibition by 20-fold. nih.gov
Scaffold AlterationImprove potency and cell-based activityCreating a fused bicyclic lactam scaffold led to excellent inhibitory activity. nih.gov
Rational Warhead SelectionAchieve high selectivity over related targetsUsing a 4,6-diamino pyrimidine warhead to create FLT3 inhibitors with high selectivity over c-KIT. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the process of chemical discovery and optimization. preprints.orgpreprints.org These technologies can analyze vast datasets to identify patterns and make predictions far more quickly than through experimentation alone.

Applications for this compound include:

De Novo Design: Generative AI models can design entirely new molecules with desired properties. A deep conditional transformer neural network has been used to identify novel compounds with a pyrrolo[2,3-d]pyrimidine scaffold as potent kinase inhibitors. researchgate.net

Synthesis Pathway Optimization: AI can predict the outcomes of chemical reactions and suggest optimal, multi-step synthetic routes, significantly accelerating the development of new derivatives. preprints.orgpreprints.org

Property Prediction: ML models can be trained to predict various properties of a molecule, including its biological activity against specific targets, solubility, and metabolic stability, thus streamlining the selection of candidate compounds for synthesis. scirp.orgresearchgate.net

High-Throughput Virtual Screening: AI-enhanced platforms can screen massive virtual libraries of compounds to identify those most likely to be active against a target of interest, focusing laboratory efforts on the most promising candidates. researchgate.net

Cross-Disciplinary Research Avenues Involving this compound

The utility of this compound is not limited to biological applications. Its chemical structure may lend itself to uses in other scientific fields, opening up novel cross-disciplinary research opportunities.

Materials Science: Pyrimidine-containing compounds have been noted for their potential role in polymer chemistry and in the development of materials with specific electronic properties, such as molecular wires or components for light-emitting devices. rasayanjournal.co.in Future research could investigate the polymerization of this compound derivatives or their incorporation into novel materials to explore their optical or electronic characteristics.

Chemical Biology: The compound and its selectively potent derivatives can be used as chemical probes to study the function of specific proteins and pathways in non-human biological systems. By inhibiting a particular enzyme, researchers can observe the downstream effects and better understand its role in the organism's physiology or pathology.

Intellectual Property and Patent Landscape

The intellectual property (IP) landscape for pyrimidine derivatives is active, with numerous patents covering novel compounds, synthetic methods, and applications. google.comgoogle.com Any future research and development of this compound must consider the existing patent landscape while also identifying opportunities for new IP.

Future patent filings related to this compound would likely focus on:

Novel Derivatives: Patents could claim specific, newly synthesized derivatives of this compound with demonstrably improved potency, selectivity, or other advantageous properties for a non-human application. These often involve broad Markush structure claims. unitaid.org

Novel Syntheses: New, efficient, and particularly "green" or sustainable synthetic routes for producing the compound or its derivatives are patentable. unitaid.org

Non-Human Applications: A key area for new IP would be the "method of use" patents for novel applications, such as its use as a veterinary therapeutic, an agricultural agent (e.g., herbicide), or an industrial material.

Novel Formulations: Patents may also cover specific formulations or compositions that enhance the stability, delivery, or efficacy of the compound for a particular use.

Concluding Remarks on the Academic Significance of Phenyl Pyrimidin 4 Ylcarbamate

Synthesis of Key Research Findings and Methodological Advances

The academic exploration of phenyl pyrimidin-4-ylcarbamate and its derivatives has yielded significant insights into synthetic methodologies and structure-activity relationships. Research has primarily focused on substituted analogues, which have proven to be valuable intermediates in the synthesis of complex therapeutic agents. For instance, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate has been identified as a crucial intermediate in the development of antitumor drugs. aip.orgresearchgate.net The synthesis of such compounds typically involves the acylation of a pyrimidine (B1678525) amine with a phenyl chloroformate derivative, a robust and versatile reaction that allows for the introduction of diverse substituents.

Methodological advancements in the synthesis of related heterocyclic carbamates have provided efficient pathways to this class of compounds. A general and analogous synthesis for a related compound, phenyl N-(4-pyridazinyl)carbamate, involves the reaction of 4-aminopyridazine (B156604) with phenyl chloroformate in the presence of a base like triethylamine (B128534). This suggests a straightforward synthetic route to this compound from 4-aminopyrimidine (B60600).

The following table summarizes the key reactants for the synthesis of this compound and a related derivative.

Product Key Reactants Reaction Type
This compound (Proposed)4-Aminopyrimidine, Phenyl chloroformateAcylation
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate6-chloropyrimidine-4-amineAcylation and Nucleophilic Substitution
Phenyl N-(4-pyridazinyl)carbamate4-Aminopyridazine, Phenyl chloroformateAcylation

Reiteration of Academic Contributions to Organic Chemistry and Biological Sciences

The pyrimidine core is a well-established pharmacophore, and its combination with a phenylcarbamate moiety gives rise to molecules with significant potential in biological sciences. researchgate.netnih.govmdpi.com The academic contributions stemming from research into this compound derivatives are substantial, particularly in the field of medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, including as enzyme inhibitors. For example, novel 2-aminopyrimidine (B69317) carbamates have been developed as potent and orally active inhibitors of Lck (lymphocyte-specific kinase), a key enzyme in T-cell activation, highlighting their potential in treating autoimmune and inflammatory disorders. nih.gov

Furthermore, derivatives of 4- or 6-phenyl-pyrimidine have been designed and evaluated as selective Janus kinase 3 (JAK3) inhibitors, which are attractive targets for autoimmune diseases and cancers. nih.gov The versatility of the this compound scaffold allows for systematic structural modifications to optimize potency and selectivity against various biological targets. This has cemented its role as a valuable platform for the discovery of new bioactive molecules.

Broad Implications for Fundamental Chemical and Biological Research

The study of this compound and its analogues has broader implications for fundamental research. The carbamate (B1207046) linkage, while seemingly simple, introduces specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets. The investigation of the structural and electronic properties of these molecules contributes to a deeper understanding of drug-receptor interactions.

The pyrimidine ring itself is a cornerstone of nucleic acids, and synthetic pyrimidine derivatives are widely used to probe biological systems. nih.govmdpi.com The exploration of phenyl pyrimidin-4-ylcarbamates adds to the chemical toolbox available to researchers for designing molecules with tailored properties to investigate complex biological processes. The synthetic accessibility and modular nature of this scaffold make it an excellent model system for studying the impact of substituent effects on biological activity, a fundamental concept in medicinal chemistry and chemical biology.

Final Outlook and Continued Research Imperatives for this compound as a Model Compound

While much of the current research has focused on decorated derivatives, this compound itself warrants further investigation as a fundamental model compound. A thorough characterization of its physicochemical properties and a detailed exploration of its reactivity would provide a valuable baseline for future studies.

Future research should aim to:

Systematically synthesize and characterize this compound to establish a comprehensive profile of its chemical and physical properties.

Explore its potential as a lead compound in its own right for various biological targets through broad screening programs.

Utilize it as a reference compound in computational and experimental studies to better understand the contributions of various substituents in its more complex derivatives.

Investigate its utility as a building block in the synthesis of novel supramolecular structures and materials, leveraging the hydrogen bonding capabilities of the carbamate group.

Q & A

Q. What are the key considerations for designing multi-step synthetic routes for phenyl pyrimidin-4-ylcarbamate derivatives?

Methodological Answer:

  • Multi-step synthesis requires sequential optimization of coupling reactions, protecting group strategies, and purification techniques. For example, coupling pyrimidine intermediates with activated carbonyl groups (e.g., benzoyl chlorides) under anhydrous conditions is critical .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates using 1H^{1}\text{H}-NMR. Ensure stoichiometric ratios are adjusted to minimize side products, as seen in pyrazolo[3,4-d]pyrimidine prodrug syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Methodological Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for verifying substituent positions on the pyrimidine ring and carbamate linkage. For instance, 13C^{13}\text{C}-NMR peaks near 168 ppm indicate carbonyl groups in benzamide derivatives .
  • Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation, as demonstrated for pyrimidine derivatives with m/z values matching theoretical molecular weights .

Q. How can researchers optimize reaction conditions for pyrimidine ring functionalization?

Methodological Answer:

  • Use Design of Experiments (DoE) approaches, such as Central Composite Design (CCD), to evaluate variables like temperature, catalyst loading, and solvent polarity. This method was applied in UHPLC-based analyses of pyrimidine-related compounds to maximize derivatization efficiency .
  • Pilot studies should test inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved when biological activity data conflicts?

Methodological Answer:

  • Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogenation, alkyl chain variations). For example, replacing trifluoromethyl groups with methyl or ethyl groups in benzamide derivatives alters receptor binding affinity .
  • Validate hypotheses using molecular docking simulations to predict binding interactions, as demonstrated in studies of pyrimidine-based leishmanicidal agents .

Q. What strategies address low reproducibility in pharmacological assays for pyrimidine derivatives?

Methodological Answer:

  • Standardize assay protocols by controlling variables such as cell passage number, solvent concentration (e.g., DMSO < 0.1%), and incubation times. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Employ high-content screening (HCS) to quantify subcellular effects, reducing false positives from single-endpoint assays .

Q. How can computational methods enhance the design of this compound-based therapeutics?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to assess compound stability in biological membranes. For example, pyrimidine derivatives with flexible carbamate linkages show improved membrane permeability in silico .
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic stability, leveraging datasets from pyrimidine prodrugs with documented pharmacokinetic profiles .

Q. What analytical challenges arise in quantifying trace-level this compound metabolites, and how can they be mitigated?

Methodological Answer:

  • Matrix effects in biological samples (e.g., plasma) can suppress ionization in LC-MS. Mitigate this by using isotope-labeled internal standards and solid-phase extraction (SPE) for sample cleanup .
  • Ultra-high-performance liquid chromatography (UHPLC) with phenyl isothiocyanate derivatization improves detection sensitivity, as validated in histamine quantification studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.